Mesityl oxide

Catalog No.
S562415
CAS No.
141-79-7
M.F
C6H10O
(CH3)2C=CH-COCH3
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesityl oxide

CAS Number

141-79-7

Product Name

Mesityl oxide

IUPAC Name

4-methylpent-3-en-2-one

Molecular Formula

C6H10O
(CH3)2C=CH-COCH3

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3

InChI Key

SHOJXDKTYKFBRD-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)C

solubility

3 % (NIOSH, 2016)
0.29 M
28.9 mg/mL at 20 °C
Sol in about 30 parts water; miscible with most org liq
Miscible in ethanol, ethyl ether
SLIGHTLY SOL IN PROPYLENE GLYCOL
In water, 28,900 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 3.0 (moderate)
slightly soluble inwater; miscible in organic solvents
Miscible at room temperature (in ethanol)
3%

Synonyms

4-Methyl-3-penten-2-one; 2,2-Dimethylvinyl Methyl Ketone; 2-Methyl-2-penten-4-one; 2-Methyl-4-oxo-2-pentene; 4-Methyl-3-penten-2-one; 4-Methyl-3-pentene-2-one; Isobutenyl Methyl Ketone; Isopropylideneacetone; Methyl 2,2-dimethylvinyl ketone; Methyl 2

Canonical SMILES

CC(=CC(=O)C)C

The exact mass of the compound Mesityl oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3 % (niosh, 2016)0.29 m28.9 mg/ml at 20 °csol in about 30 parts water; miscible with most org liqmiscible in ethanol, ethyl etherslightly sol in propylene glycolin water, 28,900 mg/l at 20 °c28.9 mg/ml at 20 °csolubility in water, g/100ml at 20 °c: 3.0 (moderate)slightly soluble inwater; miscible in organic solventsmiscible at room temperature (in ethanol)3%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38717. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Hexanones - Supplementary Records. It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Mesityl oxide (4-methylpent-3-en-2-one) is a highly versatile, medium-boiling α,β-unsaturated ketone widely utilized as both a reactive chemical intermediate and a high-performance solvent. Characterized by its conjugated enone structure, it serves as a critical building block in the synthesis of methyl isobutyl ketone (MIBK), methyl isobutyl carbinol, and various agrochemical and pharmaceutical derivatives. In formulation contexts, mesityl oxide exhibits a boiling point of approximately 130 °C and excellent solvency for demanding polymers, including nitrocellulose, vinyl chloride-vinyl acetate copolymers, and acrylic resins. For industrial buyers and synthetic chemists, its dual utility—offering specific medium-slow evaporation kinetics for coatings and a highly reactive Michael-acceptor site for organic synthesis—makes it a specialized procurement target compared to standard saturated ketone solvents .

Substituting mesityl oxide with common in-class alternatives like methyl isobutyl ketone (MIBK) or isophorone frequently leads to formulation or synthetic failures. MIBK, lacking the conjugated carbon-carbon double bond, is chemically inert to Michael additions and cannot serve as a precursor for complex amines or pyrazolines. In solvent applications, replacing mesityl oxide with MIBK accelerates the evaporation rate significantly, which can cause moisture blushing or poor leveling in nitrocellulose lacquers. Conversely, substituting with isophorone introduces a cyclic structure with a dramatically lower evaporation rate, leading to unacceptable solvent retention and prolonged tack times in ambient-cure coatings. Furthermore, attempting to use the upstream precursor, diacetone alcohol, often results in retro-aldol reversion to acetone under thermal or basic conditions, severely compromising reaction yields [1].

Evaporation Kinetics & Film Leveling

In thin-film evaporation assays, mesityl oxide demonstrates a relative evaporation rate of 0.88 (relative to n-butyl acetate = 1.0). In stark contrast, the saturated analog MIBK flashes off significantly faster with a relative rate of 1.6, while the cyclic ketone isophorone evaporates at an extremely slow rate of 0.03. This balanced, medium-slow evaporation profile of mesityl oxide is critical for preventing moisture blush and ensuring proper film leveling in high-build nitrocellulose and vinyl resin coatings [1].

Evidence DimensionRelative evaporation rate (n-butyl acetate = 1.0)
Target Compound Data0.88 (Mesityl oxide)
Comparator Or Baseline1.6 (MIBK) and 0.03 (Isophorone)
Quantified DifferenceEvaporates ~45% slower than MIBK and ~29x faster than isophorone.
ConditionsStandardized thin-film evaporometer at ambient conditions.

Allows formulators to precisely control the open time and leveling of industrial coatings without the extreme solvent retention associated with isophorone.

Precursor Stability vs. Retro-Aldol Cleavage

When synthesizing complex amines or fine chemicals, utilizing mesityl oxide directly is more reliable than using its precursor, diacetone alcohol (DAA). DAA is thermodynamically unstable under basic conditions or elevated temperatures, readily undergoing retro-aldol cleavage to revert into two molecules of acetone. Kinetic studies of acetone condensation show that the equilibrium conversion to DAA is inherently low, whereas mesityl oxide, once formed via dehydration, does not readily revert to DAA or acetone. Procuring mesityl oxide directly bypasses this equilibrium bottleneck, ensuring high-yield downstream Michael additions without acetone contamination [1].

Evidence DimensionThermodynamic stability and reaction directionality
Target Compound DataStable enone; backward reaction to DAA is negligible under standard conditions
Comparator Or BaselineDiacetone alcohol (DAA); highly susceptible to retro-aldol cleavage to acetone
Quantified DifferenceMesityl oxide provides a stable, one-way reactive intermediate, whereas DAA is limited by low equilibrium conversions and reversion.
ConditionsBatch kinetic experiments with basic/acidic catalysts at elevated temperatures (e.g., 55-120 °C).

Directly procuring mesityl oxide eliminates the yield losses and purification challenges associated with the retro-aldol cleavage of diacetone alcohol in synthetic workflows.

Hansen Solubility & Resin Compatibility

Mesityl oxide possesses a highly effective Hansen Solubility Parameter (HSP) profile (δd = 16.4, δp = 6.1, δh = 6.1 MPa^1/2), which places it in a highly compatible thermodynamic space for dissolving tough polymers like nitrocellulose and vinyl chloride-vinyl acetate copolymers. Compared to standard acetone (which evaporates too quickly and has higher polarity, δp = 10.4 MPa^1/2) or non-polar hydrocarbon solvents, mesityl oxide provides the precise balance of dispersion and polar forces required to fully solvate high-molecular-weight resins without requiring excessive co-solvent blending [1].

Evidence DimensionHansen Solubility Parameters (Polar component, δp)
Target Compound Dataδp = 6.1 MPa^1/2
Comparator Or BaselineAcetone (δp = 10.4 MPa^1/2)
Quantified DifferenceLower polarity than acetone, providing better compatibility with specific medium-polarity industrial resins.
ConditionsStandard HSP calculations at 25 °C.

Ensures complete dissolution and stable viscosity in high-performance industrial lacquers and vinyl inks, reducing the need for complex solvent blends.

Michael Addition for Fine Chemical Intermediates

Because mesityl oxide features a stable, conjugated α,β-unsaturated double bond, it is a targeted choice for Michael addition reactions with ammonia or amines. Procuring mesityl oxide rather than diacetone alcohol prevents retro-aldol reversion to acetone, ensuring high-purity yields of diacetonamine and other pharmaceutical or agrochemical precursors [1].

Nitrocellulose & Vinyl Resin Coatings

Mesityl oxide's specific relative evaporation rate of 0.88 makes it a highly effective medium-boiling solvent for industrial lacquers. It provides sufficient open time for film leveling and prevents moisture blush—advantages that fast-evaporating MIBK or highly volatile acetone cannot offer in high-build coating applications [2].

Specialty Hydrogenated Derivatives Precursor

As the direct unsaturated precursor to MIBK and methyl isobutyl carbinol (MIBC), mesityl oxide is procured for selective catalytic hydrogenation processes. Its use allows manufacturers to precisely control the hydrogenation conditions to yield specific ratios of saturated ketones or alcohols without the upstream complications of acetone condensation [3].

Physical Description

Mesityl oxide appears as a colorless, oily liquid with a pungent honey-like odor. Flash point 87°F. Less dense than water and slightly soluble in water. Vapors heavier than air. Used in paint removers, as a solvent for plastics, and as an insect repellent.
Liquid
COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. DARKENS ON STANDING.
Colourless oily liquid; unpleasant grassy-green or pungent, acrylic odour
Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor.

Color/Form

Oily, colorless to light-yellow liquid

XLogP3

1.4

Boiling Point

266 °F at 760 mm Hg (USCG, 1999)
130.0 °C
130 °C at 760 mm Hg
130 °C
266°F

Flash Point

73 °F (USCG, 1999)
87 °F (31 °C) (Closed cup)
25 °C c.c.
87°F

Vapor Density

3.4 (Air = 1)
Relative vapor density (air = 1): 3.4

Density

0.853 at 68 °F (USCG, 1999)
d254 0.85
0.8592 at 15 °C/4 °C
0.87 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03
0.862-0.868
0.853 at 68°F
(59°F): 0.86

LogP

log Kow = 1.37 (est)
1.7

Odor

... spearmint ...
COMMERCIAL GRADE EXHIBITS AN UNPLEASANT ODOR
Peppermint- or honey-like odor

Melting Point

-51 °F (USCG, 1999)
-59.0 °C
Mp -41.5 ° (-59 °)
-59 °C
-41.5°C
-41.5 °C
-52°F

UNII

77LAC84669

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

9 mm Hg (NIOSH, 2016)
8.21 mmHg
8.21 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.2
9 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

4-Methyl-4-penten-2-one is the precursor of methyl isobutyl ketone ... and can be produced from acetone in a single- or a two-step process. Pure mesityl oxide is obtained by azeotropic distillation of the crude water-containing product. Subsequent purification by removal of the accompanying impurities, such as mesitylene and phorone ... is effected by distillation.

Other CAS

141-79-7

Wikipedia

Mesityl oxide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Dehydration of acetone or diacetone alcohol.
Made by distilling diacetone alcohol with a small amount of iodine; ... condensation of acetone to mesityl oxide using sulfonated polystyrene-divinylbenzene resin as ion exchange catalyst.

General Manufacturing Information

Petrochemical manufacturing
3-Penten-2-one, 4-methyl-: ACTIVE
FLAVORS USEFUL IN PEPPERMINT AND SPEARMINT.

Analytic Laboratory Methods

OPTIMUM CONDITIONS FOR ABSORPTION & GAS CHROMATOGRAPHIC DETERMINATION OF MESITYL OXIDE & DIACETONE ALC WERE DETERMINED. ISOPROPYL ALC WAS MOST SUITABLE FOR ABSORPTION OF THE 2 CMPD FROM AIR. GAS CHROMATOGRAPHIC DETERMINATIONS WERE DONE ON COLUMNS WITH CARBOWAX 20 M DEPOSITED ON CHROMOSORB W-AW-DMCS (80-100 MESH) WITH FLAME-IONIZATION DETECTION. THE LOWER LIMIT OF DETERMINATION WAS 7.2 MG/CU M OF AIR FOR MESITYL OXIDE.
NIOSH Method 1301. Analyte: Mesityl oxide. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For mesityl oxide this method has an estimated detection limit of 0.05 mg/sample. The precision/RSD is 0.014 and the recovery is not given. Applicability: The working range is 0.10 to 3.0 mg/sample. Interferences: None reported.

Storage Conditions

Fireproof. Separated from strong oxidants. Cool. Keep in the dark.
Protect containers against physical damage. Store well-ventilated cool place, isolating from oxidizing materials. Outdoor or isolated place from inhabitants is preferable. In case of outdoor storage, use standard combustible liquid storage room or cabinet.

Interactions

Use of alcoholic beverages enhances the harmful effect.

Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone

Melda Z Güray, Shi Zheng, Alan A Doucette
PMID: 28088865   DOI: 10.1021/acs.jproteome.6b00841

Abstract

Protein precipitation in acetone is frequently employed ahead of mass spectrometry for sample preconcentration and purification. Unfortunately, acetone is not chemically inert; mass artifacts have previously been observed on glycine-containing peptides when exposed to acetone under acidic conditions. We herein report a distinct chemical modification occurring at the level of intact proteins when incubated in acetone. This artifact manifests as one or more satellite peaks in the MS spectrum of intact protein, spaced 98 u above the mass of the unmodified protein. Other artifacts (+84, +112 u) also appear upon incubation of proteins or peptides in acetone. The reaction is pH-sensitive, being suppressed when proteins are exposed to acetone under acidic conditions. The +98 u artifact is speculated to originate through an intermediate product of aldol condensation of acetone to form diacetone alcohol and mesityl oxide. A +98 u product could originate from nucleophilic attack on mesityl oxide or through condensation with diacetone alcohol. Given the extent of modification possible upon exposure of proteins to acetone, particularly following overnight solvent exposure or incubation at room temperature, an awareness of the variables influencing this novel modification is valued by proteomics researchers who employ acetone precipitation for protein purification.


Determination of effective mobilities of EOF markers in BGE containing sulfated β-cyclodextrin by a two-detector method

Ludmila Müllerová, Pavel Dubský, Jana Svobodová, Bohuslav Gaš
PMID: 23192321   DOI: 10.1002/elps.201200490

Abstract

A neutral marker of the EOF can gain a nonzero effective mobility because of its possible interaction with a charged complexing agent, such as a chiral selector in CE. We determined effective mobilities of four compounds often used as EOF markers (dimethyl sulfoxide, mesityl oxide, nitromethane, and thiourea) in the BGE-containing sulfated β-CD (60 g/L). All the compounds studied were measurably mobilized by their interaction with the selector. The highest effective mobility (-3.0·10(-9) m(2) s(-1) V(-1)) was observed for thiourea and the lowest (-1.5·10(-9) m(2) s(-1) V(-1)) for dimethyl sulfoxide and nitromethane. The mobilities were determined by a new two-detector pressure mobilization method (2d method), which we propose, and the results were confirmed by standard CE measurements. In the 2d method, one marker zone is situated in the BGE containing the charged selector, while the second marker zone is surrounded with a selector-free BGE, which prevents its complexation. The initial distance between the two marker zones equals the capillary length from the inlet to the first detector. After a brief voltage application, the final distance between the marker zones is determined based on known capillary length from the first to the second detector. The difference between these two distances determines the effective mobility.


Integration of stable isotope and trace contaminant concentration for enhanced forensic acetone discrimination

James J Moran, Christopher J Ehrhardt, Jon H Wahl, Helen W Kreuzer, Karen L Wahl
PMID: 24148486   DOI: 10.1016/j.talanta.2013.07.015

Abstract

We analyzed 21 neat acetone samples from 15 different suppliers to demonstrate the utility of a coupled stable isotope and trace contaminant strategy for distinguishing forensically-relevant samples. By combining these two pieces of orthogonal data we could discriminate all of the acetones that were produced by the 15 different suppliers. Using stable isotope ratios alone, we were able to distinguish 8 acetone samples, while the remaining 13 fell into four clusters with highly similar signatures. Adding trace chemical contaminant information enhanced discrimination to 13 individual acetones with three residual clusters. The acetones within each cluster shared a common manufacturer and might, therefore, not be expected to be resolved. The data presented here demonstrates the power of combining orthogonal data sets to enhance sample fingerprinting and highlights the role disparate data could play in future forensic investigations.


Synthesis of jet fuel range branched cycloalkanes with mesityl oxide and 2-methylfuran from lignocellulose

Shanshan Li, Ning Li, Wentao Wang, Lin Li, Aiqin Wang, Xiaodong Wang, Tao Zhang
PMID: 27582417   DOI: 10.1038/srep32379

Abstract

Jet fuel range branched cycloalkanes with high density (0.82 g mL(-1)) and low freezing point (217-219 K) was first prepared by the solvent-free intramolecular aldol condensation of the trione from the hydrolysis of the alkylation product of mesityl oxide and 2-methylfuran (or the one-pot reaction of mesityl oxide, 2-methylfuran and water), followed by hydrodeoxygenation (HDO).


RIFM fragrance ingredient safety assessment, 4-methyl-3-penten-2-one, CAS Registry Number 141-79-7

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32574705   DOI: 10.1016/j.fct.2020.111476

Abstract




Migration behaviour of discontinuous buffers in capillary electrophoresis during protein enrichment

Ting Li, Christina J Booker, Ken K-C Yeung
PMID: 22919699   DOI: 10.1039/c2an35548e

Abstract

Capillary electrophoresis (CE) is not only an effective separation technique, but can also serve as a sample preparation tool for enrichment and purification at sub-microliter sample volumes. Our approach is based on the use of a discontinuous buffer system consisting of an acid and a base (acetate and ammonium). Proteins and/or peptides with isoelectric points between the pH values of these two buffers will become stacked at the neutralization reaction boundary (NRB). To understand the mechanism of the NRB formation and the electrophoretic migration of various ions during the enrichment, we performed experiments using myoglobin and mesityl oxide to reveal the ion migration patterns at the buffer junction, and utilized Simul 5 to computer simulate the process. The simulated results closely resembled the experimental data, and together, they effectively revealed the characteristics of the discontinuous buffers. Importantly, the discovery allowed the manipulation of NRB behaviours by controlling the discontinuous buffer composition. To illustrate this, the removal of urea as an unwanted background molecule from the enriched protein sample was achieved based on the acquired information.


Acid-base catalysis in non-aqueous solvents; the isomerisation of methyl mesityl oxide oxalate in chlorobenzene solution at 99 degrees

R P BELL, S M RYBICKA
PMID: 20291109   DOI:

Abstract




The isolation and purification of two isomers of mesityl oxide

F H STROSS, J M MONGER, H D V FINCH
PMID: 20251392   DOI: 10.1021/ja01199a016

Abstract




Effects of curcumin and related compounds on processes involving α-hydroxyethyl radicals

Sviatoslav Dmitrievich Brinkevich, Natalia Ivanovna Ostrovskaya, Margaret Evgenievna Parkhach, Svetlana Nikolaevna Samovich, Oleg I Shadyro
PMID: 22239556   DOI: 10.3109/10715762.2011.653966

Abstract

Effects of curcumin and related compounds on product formation in radiolysis of aerated and deaerated ethanol were studied. Ab initio calculations of enthalpy values relating to O-H bond dissociation and H-atom addition to > C = O bonds of the compounds under study have been performed. The obtained data allowed the conclusion that the presence of a 7-carbon chain containing conjugated > C = C < and > C = O bonds in the structures of curcumin and its analogues makes these compounds capable of inhibiting the reactions involving α-hydroxyl-containing carbon-centered radicals. This finding broadens the existing views concerning radical-regulating properties of curcuminoids, and it should be taken into account when practical use of these compounds is envisaged.


Synthesis of modified homo-N-nucleosides from the reactions of mesityl nitrile oxide with 9-allylpurines and their influence on lipid peroxidation and thrombin inhibition

Andreas Thalassitis, Dimitra J Hadjipavlou-Litina, Konstantinos E Litinas, Panagiotis Miltiadou
PMID: 19811914   DOI: 10.1016/j.bmcl.2009.09.040

Abstract

9-(3-Mesityl-4,5-dihydroisoxazol-5-yl) homo-N-nucleosides were prepared from the 1,3-dipolar cycloaddition reactions of mesityl nitrile oxide with 9-allyl derivatives of 6-chloropurine, 6-piperidinylpurine, 6-morpholinylpurine, 6-pyrrolidinylpurine, and 6-N,N-dibenzoyladenine. The new compounds were tested in vitro for their ability: (i) to interact with 1,1-diphenyl-2-picryl-hydrazyl (DPPH) stable free radical, (ii) to inhibit lipid peroxidation, (iii) to scavenge the superoxide anion, (iv) to inhibit the activity of soybean lipoxygenase, and (v) to inhibit in vitro thrombin. Most of them found to be potent thrombin inhibitors and to inhibit in vitro lipid peroxidation. The majority of the compounds showed significant lipoxygenase inhibitory activity.


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